molecular formula C6H14ClNO2 B2527381 (3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride CAS No. 2377004-86-7

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride

Cat. No.: B2527381
CAS No.: 2377004-86-7
M. Wt: 167.63
InChI Key: MGNPHLUREAZMAZ-TYSVMGFPSA-N
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Description

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the chemoenzymatic synthesis, which includes ring-closing metathesis and lipase-mediated kinetic resolution strategies . This method provides high enantiomeric excess and is efficient for producing the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-2,2-Dimethylpyrrolidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and potential applications. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3S,4R)-2,2-dimethylpyrrolidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2)5(9)4(8)3-7-6;/h4-5,7-9H,3H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPHLUREAZMAZ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CN1)O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H](CN1)O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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